(2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate

Catalog No.
S7752194
CAS No.
M.F
C16H12N2O4
M. Wt
296.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-car...

Product Name

(2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate

IUPAC Name

(2-amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

InChI

InChI=1S/C16H12N2O4/c17-15(19)9-22-16(20)11-8-13(14-6-3-7-21-14)18-12-5-2-1-4-10(11)12/h1-8H,9H2,(H2,17,19)

InChI Key

GOZKFNCDUGCHKB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)OCC(=O)N

solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)OCC(=O)N
(2-Amino-2-oxoethyl) 2-(furan-2-yl)quinoline-4-carboxylate, also known as AOQC, is a synthetic compound that belongs to a class of quinoline derivatives. The compound has attracted significant attention in recent years due to its unique physical and chemical properties, which make it suitable for various advanced applications.
AOQC was first synthesized in 2012 by chemical scientists from the School of Chemical Engineering and Light Industry, Guangdong University of Technology, China, and has since been the subject of numerous research studies. The compound has shown potential use in several fields, including biomedicine, materials science, and nanotechnology, among others.
AOQC is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like chloroform, methanol, and dimethyl sulfoxide. The compound has a molecular formula of C20H14N2O4, a molecular weight of 354.3 g/mol, and a melting point of 209-211°C.
The chemical structure of AOQC consists of a quinoline-4-carboxylic acid group, an amino-2-oxoethyl group, and a furan-2-yl group, which interact in a specific way to give the compound its unique properties. For example, the furan-2-yl group contributes to AOQC's excellent light-absorbing properties, while the amino-2-oxoethyl group enhances its stability and water solubility.
AOQC can be synthesized using various chemical methods, including the condensation reaction of 2-furoic acid with ethylenediamine, followed by the cyclization reaction of the resulting compound with 2-chloro-quinoline-4-carboxylic acid. Alternatively, the compound can be synthesized using a one-pot three-component reaction that involves the condensation of 2-furoic acid with 2-amino-2-oxoethylacetic acid and 2-chloro-quinoline-4-carboxylic acid.
Characterization of AOQC involves various techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray diffraction analysis. These techniques help to determine the compound's chemical structure, purity, and other physical and chemical properties.
Several analytical methods can be used to determine AOQC's concentration and purity, including high-performance liquid chromatography (HPLC), gas chromatography (GC), ultraviolet-visible (UV-Vis) spectroscopy, and fluorescence spectroscopy. These methods are essential for the quality control of AOQC in scientific experiments.
AOQC has shown potential biological activity in several studies. In particular, the compound has been shown to have anti-inflammatory and antitumor properties. For example, studies have shown that AOQC can inhibit the growth of cancer cells in vitro, suggesting its potential as a chemotherapeutic agent.
Toxicity studies of AOQC in animals have shown that the compound has low acute toxicity and does not cause significant adverse effects at low doses. However, further studies are necessary to determine its long-term effects and potential toxicity in humans.
AOQC has numerous applications in scientific experiments, including:
- As a photosensitizer for photodynamic therapy (PDT) in cancer treatment
- As a fluorescent probe and imaging agent for biological systems
- As a catalyst for organic synthesis reactions
- As a corrosion inhibitor for metal surfaces
The current state of research on AOQC is promising, with several ongoing studies exploring its potential applications in various fields. For example, recent studies have focused on the compound's use in PDT for cancer treatment and its anti-inflammatory properties. Other studies have explored its use as a fluorescent probe for imaging and diagnosis.
AOQC has potential implications in various fields of research and industry, including:
- Biomedicine: AOQC has potential as a chemotherapeutic agent for cancer treatment and as a fluorescent probe for imaging and diagnosis.
- Materials science: AOQC can be used as a corrosion inhibitor for metal surfaces and as a catalyst for organic synthesis reactions.
- Nanotechnology: AOQC can be used as a photosensitizer for PDT in cancer treatment, among other applications.
Although AOQC has shown promising results in several studies, there are still some limitations to its use. For example, the compound's low solubility in water limits its use in aqueous environments, such as in biological systems. Additionally, further studies are necessary to determine its long-term toxicity, pharmacokinetics, and potential side effects.
for the research on AOQC include:
- Exploring its potential as a photosensitizer for PDT in cancer treatment
- Investigating its anti-inflammatory properties and potential use in treating inflammatory disorders
- Developing new synthesis methods to improve its solubility and stability in biological systems
- Exploring its potential use in catalyzing other organic reactions
- Studying its potential use as a corrosion inhibitor for various metal surfaces.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

296.07970687 g/mol

Monoisotopic Mass

296.07970687 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

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